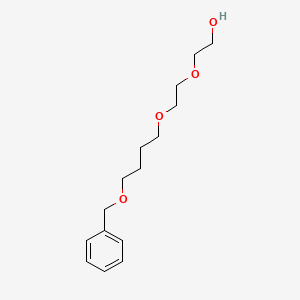

2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol

CAS No.:

Cat. No.: VC13719281

Molecular Formula: C15H24O4

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24O4 |

|---|---|

| Molecular Weight | 268.35 g/mol |

| IUPAC Name | 2-[2-(4-phenylmethoxybutoxy)ethoxy]ethanol |

| Standard InChI | InChI=1S/C15H24O4/c16-8-11-18-13-12-17-9-4-5-10-19-14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 |

| Standard InChI Key | LEIRMSKQQXSPPY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COCCCCOCCOCCO |

| Canonical SMILES | C1=CC=C(C=C1)COCCCCOCCOCCO |

Introduction

Synthetic Pathways and Optimization

Core Synthesis Strategy

The synthesis of 2-(2-(4-(benzyloxy)butoxy)ethoxy)ethan-1-ol likely involves sequential Williamson etherification reactions. A plausible route begins with the protection of 1,4-butanediol’s terminal hydroxyl group using benzyl bromide under basic conditions to form 4-(benzyloxy)butan-1-ol. Subsequent reaction with 2-(2-chloroethoxy)ethanol in the presence of a base like potassium carbonate would yield the target compound .

Example Protocol:

-

Protection of 1,4-butanediol:

This step achieves ~85% yield under reflux conditions in tetrahydrofuran (THF) . -

Etherification with Ethylene Glycol Derivative:

Optimal yields (72–78%) are achieved in dimethylformamide (DMF) at 80°C for 12 hours .

Challenges in Purification

Chromatographic purification using ethyl acetate/hexane gradients (3:7 to 1:1) is essential due to the compound’s polarity. Analogous polyethers, such as 3-((tert-butyldimethylsilyl)oxy)propanal, require silica gel chromatography with triethylamine additives to mitigate tailing .

Physicochemical Properties

Experimental data for 2-(2-(4-(benzyloxy)butoxy)ethoxy)ethan-1-ol remains limited, but properties can be extrapolated from structurally related compounds:

The compound’s low water solubility and moderate LogP suggest utility in non-polar reaction media or as a phase-transfer catalyst.

Applications in Organic Synthesis

Protecting Group Strategies

The benzyloxy moiety serves as a temporary protective group for hydroxyl functions. For instance, in the synthesis of chiral 1,4-oxazepan-5-one derivatives, benzyl-protected intermediates are deprotected via hydrogenolysis to reveal critical alcohol groups .

Surfactant and Polymer Chemistry

Polyether alcohols like 2-(2-(4-(benzyloxy)butoxy)ethoxy)ethan-1-ol act as non-ionic surfactants due to their amphiphilic structure. They stabilize emulsions in polymerizations or drug delivery systems, analogous to polyethylene glycol (PEG) derivatives .

| Hazard Category | Details | Source |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation | |

| Eye Damage | H319: Causes serious eye irritation | |

| Respiratory Effects | H335: May cause respiratory tract irritation |

Recommended precautions include using nitrile gloves, eye protection, and working in a fume hood. Storage should occur in airtight containers under nitrogen to prevent oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume